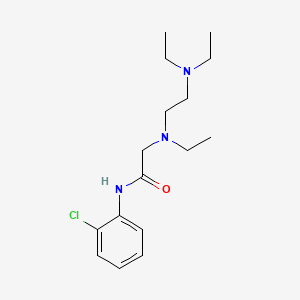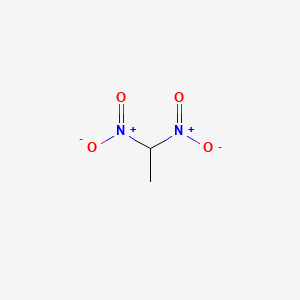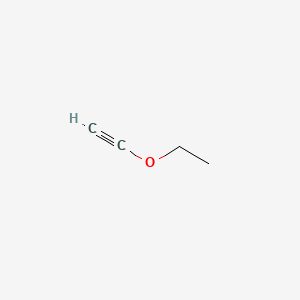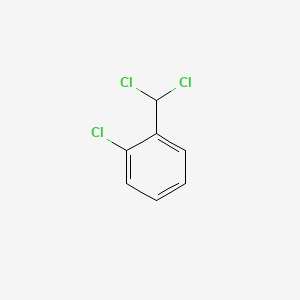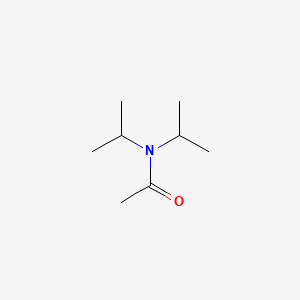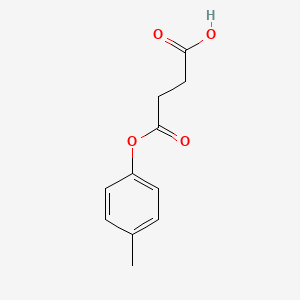
2H-croman-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 2H-chromene-3-carboxylate, also known as ethyl coumarin-3-carboxylate or ethyl 2-oxo-2H-chromene-3-carboxylate, is a derivative of coumarin . It is used in the production of biologically active compounds .
Synthesis Analysis
Ethyl 2H-chromene-3-carboxylate can be synthesized by various methods. One such method involves the Knoevenagel condensation reaction . Another method involves the reaction of ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate with methionine methyl ester hydrochloride .Molecular Structure Analysis
The molecular formula of ethyl 2H-chromene-3-carboxylate is C12H12O3 . It has an average mass of 204.222 Da and a monoisotopic mass of 204.078644 Da .Chemical Reactions Analysis
Ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions. For instance, it can react with hydrazine hydrate to produce salicylaldehyde azine and malono-hydrazide .Aplicaciones Científicas De Investigación
Métodos de síntesis
El 2H-croman-3-carboxilato de etilo es un andamiaje versátil utilizado en varios métodos de síntesis. Por ejemplo, se puede sintetizar utilizando catálisis DBU, catalizadores verdes como el ácido 3-nitrofenilborónico, síntesis catalizada por lipasa e incluso mediante síntesis ultrasónica con oxalato de potasio-titanio como catalizador .
Mecanismos de reacción
La investigación ha explorado los mecanismos de reacción del this compound con otros compuestos. Un estudio detalló la reacción con hidrato de hidracina, proporcionando información sobre la ecuación de la proporción molar y las posibles vías de reacción .
Análisis estructural
La estructura del compuesto se ha confirmado mediante determinación de difracción de rayos X. Se han estudiado monocristales de compuestos relacionados para comprender su estructura molecular y propiedades .
Propiedades químicas
El this compound, también conocido como 3-carboxilato de coumarina de etilo, ha sido objeto de estudios centrados en sus propiedades químicas. Estos estudios proporcionan datos actualizados que son valiosos para los químicos orgánicos .
Actividad biológica
El derivado de cumarina sintético se ha probado por sus efectos sobre las actividades biológicas, como la inhibición enzimática, el edema y la agregación plaquetaria. Esto destaca sus posibles aplicaciones terapéuticas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 2H-chromene-3-carboxylate is a compound that has been studied for its potential biological and pharmaceutical properties . .
Mode of Action
It is known to react with hydrazine hydrate, leading to the formation of different products . The interaction of ethyl 2H-chromene-3-carboxylate with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Ethyl 2H-chromene-3-carboxylate is involved in various biochemical pathways. It is known to play a role in the actions of plant growth hormones and growth regulators, the control of respiration, photosynthesis, as well as defense against infection . It also has important effects in plant biochemistry and physiology, acting as antioxidants, enzyme inhibitors, and precursors of toxic substances .
Result of Action
It is known that coumarins, the family of compounds to which ethyl 2H-chromene-3-carboxylate belongs, have a wide range of biological activities . .
Análisis Bioquímico
Biochemical Properties
Ethyl 2H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to act as an enzyme inhibitor, affecting enzymes involved in metabolic pathways . The compound’s interactions with biomolecules are primarily through its coumarin ring, which can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes. These interactions can lead to the inhibition or modulation of enzyme activity, impacting various biochemical processes.
Cellular Effects
Ethyl 2H-chromene-3-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular antioxidant levels . Additionally, it can impact cell signaling pathways by inhibiting specific kinases or phosphatases, thereby affecting downstream signaling events. These effects can result in altered cell proliferation, apoptosis, and other cellular functions.
Molecular Mechanism
The molecular mechanism of action of ethyl 2H-chromene-3-carboxylate involves its interactions with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces . Additionally, ethyl 2H-chromene-3-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2H-chromene-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2H-chromene-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 2H-chromene-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings highlight the importance of dose optimization in therapeutic applications of ethyl 2H-chromene-3-carboxylate.
Metabolic Pathways
Ethyl 2H-chromene-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic pathways . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. The compound’s role in metabolic pathways underscores its potential impact on cellular and organismal physiology.
Transport and Distribution
Within cells and tissues, ethyl 2H-chromene-3-carboxylate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its biological activity and efficacy.
Subcellular Localization
The subcellular localization of ethyl 2H-chromene-3-carboxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation. Understanding the subcellular localization of ethyl 2H-chromene-3-carboxylate provides insights into its mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-14-12(13)10-7-9-5-3-4-6-11(9)15-8-10/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAANEDBEKZZBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297891 | |
| Record name | ethyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57543-58-5 | |
| Record name | 57543-58-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)
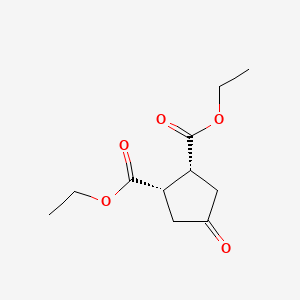
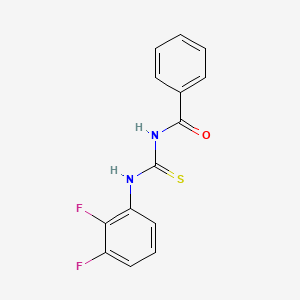
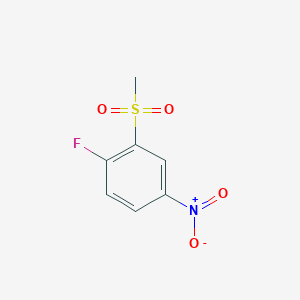
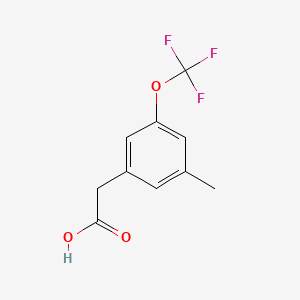
![4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde](/img/structure/B1361774.png)
